1-Piperidin-1-ylmethyl-1H-indole-2,3-dione
CAS No.: 13129-69-6
Cat. No.: VC20119140
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13129-69-6 |
---|---|
Molecular Formula | C14H16N2O2 |
Molecular Weight | 244.29 g/mol |
IUPAC Name | 1-(piperidin-1-ylmethyl)indole-2,3-dione |
Standard InChI | InChI=1S/C14H16N2O2/c17-13-11-6-2-3-7-12(11)16(14(13)18)10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2 |
Standard InChI Key | SUNRAOPHWRLAPV-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
1-Piperidin-1-ylmethyl-1H-indole-2,3-dione consists of an indole-2,3-dione core (isatin) substituted at the N1 position with a piperidin-1-ylmethyl group. The indole-2,3-dione system features a bicyclic structure with keto groups at positions 2 and 3, while the piperidine moiety introduces a six-membered amine ring connected via a methylene bridge . The molecular formula is C₁₄H₁₅N₂O₂, with a molecular weight of 263.28 g/mol (calculated from PubChem data for analogous compounds ).
Table 1: Key Identifiers and Descriptors
Stereochemical Considerations
The piperidine ring introduces potential stereochemical complexity. While the parent compound lacks chiral centers, N-alkylation reactions used in its synthesis (e.g., with chiral reagents) can produce enantiomeric derivatives, as seen in related 3-(piperidin-3-yl)-1H-indole systems . Such stereochemical modifications significantly influence biological activity, as demonstrated in kinase inhibition studies .
Synthesis and Preparation
General Synthetic Routes
The synthesis typically involves N-alkylation of isatin derivatives with piperidine-containing reagents. For example:
-
N-Alkylation of Isatin: Reacting isatin (indole-2,3-dione) with chloromethylpiperidine under basic conditions yields 1-piperidin-1-ylmethyl-1H-indole-2,3-dione.
-
Chiral Derivative Synthesis: As reported for analogous compounds, enantioselective synthesis employs chiral auxiliaries like (S)-2-(4-toluenesulfonyloxy)-phenylacetamide to control stereochemistry .
Table 2: Comparative Synthetic Methods for Analogous Compounds
Compound | Method | Yield | Reference |
---|---|---|---|
5-Bromo analog | N-Alkylation of 5-bromoisatin | 68% | |
4-Chloro analog | Ullmann coupling | 52% | |
Sulfonyl derivative | Sulfonation of piperidine | 45% |
Purification and Characterization
Crude products are purified via column chromatography (silica gel) or HPLC . Structural confirmation relies on:
-
¹H/¹³C NMR: Characteristic signals for the piperidine methylene (δ 3.4–3.6 ppm) and indole carbonyls (δ 176–178 ppm) .
-
HRMS: Molecular ion peaks matching the exact mass (e.g., m/z 263.1162 for C₁₄H₁₅N₂O₂) .
Physical and Chemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (estimated <0.1 mg/mL) due to its hydrophobic piperidine and aromatic groups. It is soluble in polar aprotic solvents (DMSO, DMF) and stable under inert atmospheres but prone to hydrolysis in strong acids/bases .
Spectroscopic Data
Biological Activity and Applications
Enzyme Inhibition
Derivatives of 1-piperidin-1-ylmethyl-1H-indole-2,3-dione show kinase inhibitory activity. For instance, the sulfonyl analog (CID 4117477) inhibits coronavirus replication by targeting viral proteases . The bromo analog (CID 2306591) suppresses protein kinases involved in cancer cell proliferation .
Structure-Activity Relationships (SAR)
-
Substituent Effects: Bromo or chloro groups at position 5 enhance kinase affinity .
-
Piperidine Modification: 4-Methylpiperidine in the sulfonyl derivative improves antiviral potency .
Analytical Characterization
Chromatographic Methods
-
HPLC: Reverse-phase C18 column (ACN/H₂O gradient) resolves enantiomers with >95% purity .
-
TLC: Rf ≈ 0.6 (silica gel, ethyl acetate/hexane 1:1).
X-ray Crystallography
Though unavailable for the parent compound, the bromo analog crystallizes in a monoclinic system (space group P2₁/c), with intermolecular hydrogen bonds stabilizing the lattice .
Future Directions
-
Stereoselective Synthesis: Developing enantioselective routes to access chiral derivatives for targeted therapies .
-
Protease Inhibition Screening: Evaluating the parent compound against SARS-CoV-2 main protease (Mᴾᴿᴼ) .
-
Hybrid Derivatives: Incorporating fluorinated or sulfonamide groups to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume